N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide
Description
This compound features a thieno[2,3-d]pyrimidin-4-one core linked via an ethyl group to a benzo[b]thiophene-2-carboxamide moiety. The thienopyrimidinone scaffold is a privileged structure in medicinal chemistry due to its versatility in targeting enzymes like kinases and receptors.
Properties
IUPAC Name |
N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S2/c21-15(14-9-11-3-1-2-4-13(11)24-14)18-6-7-20-10-19-16-12(17(20)22)5-8-23-16/h1-5,8-10H,6-7H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDPEDSZYRNGEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCCN3C=NC4=C(C3=O)C=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[2,3-d]pyrimidine core, which can be synthesized via cyclization reactions involving thiophene derivatives and appropriate nitrogen sources under acidic or basic conditions.
Cyclization Reaction: The initial step involves the formation of the thieno[2,3-d]pyrimidine ring system. This can be achieved by reacting 2-aminothiophene with a suitable carbonyl compound (e.g., formamide) under acidic conditions to yield the thieno[2,3-d]pyrimidine core.
Functionalization: The next step involves the introduction of the oxo group at the 4-position of the thieno[2,3-d]pyrimidine ring. This can be accomplished through oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Coupling Reaction: The final step involves coupling the thieno[2,3-d]pyrimidine derivative with benzo[b]thiophene-2-carboxylic acid or its derivatives. This can be done using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the benzo[b]thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzo[b]thiophene ring.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide. For example, derivatives of thiophene have shown promising antiproliferative effects against various cancer cell lines, including liver cell carcinoma.
Case Study: In Vitro Screening
A study published in Molecules demonstrated that certain thiophene derivatives inhibited the vascular endothelial growth factor receptor 2 (VEGFR-2) and protein kinase B (AKT), leading to apoptosis in cancer cells. The most effective compounds exhibited IC50 values in the low micromolar range, indicating strong activity against tumor cells while sparing normal cells .
Additional Therapeutic Potential
Beyond oncology, this compound may have applications in treating other conditions due to its unique structural properties:
- Antimicrobial Activity : Some derivatives have shown activity against bacterial strains, suggesting potential use as antimicrobial agents.
- Anti-inflammatory Properties : The thieno[2,3-d]pyrimidine scaffold has been associated with anti-inflammatory effects, which could be harnessed for treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues of Thieno[2,3-d]pyrimidin-4-one Derivatives
(a) N-(2-Thio-morpholinothieno[2,3-d]pyrimidin-4-yl)benzo[b]thiophene-2-carboxamide (8i)
- Structure : Similar benzo[b]thiophene carboxamide group but substitutes the ethyl linker with a thio-morpholine group at the pyrimidine C2 position.
- Synthesis : Derived from a chloro precursor (6i) reacting with thio-morpholine, yielding a white solid (m.p. 292–294°C, 79% yield) .
- Key Differences :
- The thio-morpholine group introduces sulfur and nitrogen atoms, enhancing hydrogen-bonding capacity and polarity compared to the ethyl linker in the target compound.
- Higher melting point (292–294°C vs. estimated <250°C for the target compound) suggests stronger intermolecular forces due to thio-morpholine’s polarity .
(b) Hydrazone Derivatives (e.g., Compounds 6 and 7 in )
- Structure: Feature a 4-oxothieno[2,3-d]pyrimidin-3(4H)-yl acetohydrazide core with benzylidene substituents.
- Synthesis : Prepared via condensation of hydrazides with aromatic aldehydes .
- Benzylidene substituents may confer enhanced planar geometry, affecting DNA intercalation or enzyme binding .
(c) Sulfonamide Derivatives (e.g., Compounds 4a–c in )
- Structure : Contain a sulfonamide group at the pyrimidine C4 position instead of the benzo[b]thiophene carboxamide.
- Biological Relevance : These derivatives act as dual EGFR/VEGFR-2 inhibitors, with sulfonamides contributing to kinase binding via electrostatic interactions .
- The absence of a benzo[b]thiophene moiety may limit interactions with hydrophobic enzyme pockets .
Table 1: Comparative Analysis of Key Compounds
*Estimated based on analogous compounds in .
Biological Activity
N-(2-(4-Oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antitumor, antimicrobial, and enzymatic inhibition properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C17H16N2O3S
- Molecular Weight : 328.39 g/mol
- SMILES : O=C1C(C(C2=CC(C)=C(C)C=C2)=CS3)=C3N=CN1C(C)C(O)=O
This structure features a thieno-pyrimidine moiety linked to a benzo[b]thiophene scaffold, which is known for its diverse pharmacological properties.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In a screening of various derivatives, it was found to exhibit significant cytotoxicity against cancer cell lines, particularly breast cancer cells (MCF-7). The IC50 values for the most active compounds ranged from 23.2 to 49.9 μM, indicating substantial efficacy in inhibiting cell proliferation through apoptosis mechanisms.
Table 1: Antitumor Activity of Selected Compounds
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound 4 | 23.2 | Induces apoptosis and inhibits autophagic cell death |
| Compound 5 | 45.0 | Apoptosis induction |
| Compound 6 | 49.9 | Necrosis and apoptosis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies revealed that derivatives of benzothiophene exhibited varying degrees of antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The structure-activity relationship (SAR) indicates that modifications to the thiophene and pyrimidine rings can enhance antibacterial efficacy.
Table 2: Antimicrobial Activity Against Gram-positive Bacteria
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Bacillus subtilis | 12 |
Enzymatic Inhibition
Another significant aspect of the biological activity of this compound is its inhibitory effects on cholinesterases (AChE and BChE). These enzymes are critical in the treatment of Alzheimer's disease, making their inhibition a valuable therapeutic target.
Table 3: Inhibition of Cholinesterases
| Compound | AChE IC50 (μM) | BChE IC50 (μM) |
|---|---|---|
| Compound X | 30.5 | 28.7 |
| Compound Y | 25.0 | 24.5 |
Case Studies
- Antitumor Efficacy : A study published in MDPI demonstrated that the compound significantly inhibited tumor growth in xenograft models, showcasing its potential as an anticancer therapeutic.
- Antimicrobial Testing : Research conducted on various benzothiophene derivatives indicated that structural modifications could enhance their antibacterial properties, leading to promising results against resistant bacterial strains.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of thieno[2,3-d]pyrimidine derivatives?
- Methodological Answer : Optimize reaction conditions by adjusting solvent systems (e.g., dry CH₂Cl₂ for acylation), temperature (reflux in ethanol for cyclization), and stoichiometry of reagents (e.g., 1.2–1.5 equivalents of hydrazine hydrate). Purification via recrystallization (methanol/ethanol) or reverse-phase HPLC improves purity .
- Key Data : Compound 4 in achieved 80% yield using ethanol and hydrazine hydrate, while compound 23 in used CH₂Cl₂ with succinic anhydride.
Q. What analytical techniques confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 160–170 ppm) .
- IR Spectroscopy : Identify C=O stretches (~1670 cm⁻¹) and NH/OH bonds (~3300 cm⁻¹) .
- HRMS : Verify molecular ion peaks (e.g., m/z 489.0758 for compound 4 in ) .
Q. How should cytotoxicity discrepancies across cell lines be addressed?
- Methodological Answer : Standardize assays (e.g., MTT) using matched incubation times (48–72 hrs) and cell densities. Compare IC₅₀ values across multiple lines (e.g., A549, MCF-7, HCT116) to identify tissue-specific sensitivity. Validate via dose-response curves .
- Example : In , derivatives showed variable activity (IC₅₀ = 2.1–18.7 µM), highlighting the need for triplicate experiments and controls.
Advanced Research Questions
Q. What strategies guide structure-activity relationship (SAR) studies for kinase inhibition?
- Methodological Answer :
Core Modifications : Replace the benzo[b]thiophene moiety with imidazo[1,2-a]pyridine to assess steric effects .
Side-Chain Variations : Introduce alkyl/acyl groups at the 3-position of thieno[2,3-d]pyrimidine to enhance hydrophobicity .
Bioisosteric Replacement : Substitute oxygen with sulfur in the pyrimidine ring to improve metabolic stability .
- Case Study : In , adding a 1,3,4-oxadiazole moiety increased VEGFR-2 binding affinity by 12-fold (IC₅₀ = 0.38 µM).
Q. How can molecular docking predict binding to VEGFR-2?
- Methodological Answer :
Protein Preparation : Retrieve VEGFR-2 crystal structure (PDB: 4ASD) and remove water/ligands.
Ligand Docking : Use AutoDock Vina with a grid box centered on the ATP-binding site. Validate poses via MD simulations (100 ns) to assess stability .
- Key Result : Compound 8 in formed hydrogen bonds with Cys919 and Glu885, correlating with anti-angiogenic activity.
Q. What mechanistic studies resolve contradictions in anti-tumor activity?
- Methodological Answer :
Pathway Analysis : Perform Western blotting to quantify apoptosis markers (e.g., caspase-3, PARP cleavage).
Target Engagement : Use competitive binding assays (e.g., SPR) to confirm direct interaction with c-Met or VEGFR-2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
